molecular formula C10H18N4 B8483053 N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine

N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine

Cat. No. B8483053
M. Wt: 194.28 g/mol
InChI Key: NSKSAAHIEVVBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(1-methyl-1H-imidazol-2-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N-methyl-1-(1-methylimidazol-2-yl)piperidin-4-amine

InChI

InChI=1S/C10H18N4/c1-11-9-3-6-14(7-4-9)10-12-5-8-13(10)2/h5,8-9,11H,3-4,6-7H2,1-2H3

InChI Key

NSKSAAHIEVVBHE-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=CN2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1 ml) was added at 0° C. to a solution of tert-butyl methyl(1-(1-methyl-1H-imidazol-2-yl)piperidin-4-yl)carbamate (241 mg, 0.82 mmol, 1 eq) in dichloromethane (5 ml), and the reaction mixture was stirred for 1 h at room temperature. Concentration under reduced pressure was then carried out. The crude product so obtained was used in the next stage without being purified further.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl methyl(1-(1-methyl-1H-imidazol-2-yl)piperidin-4-yl)carbamate
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of iodomethane (0.22 ml, 3.4267 mmol, 1.1 eq) in methanol (5 ml) was added dropwise over a period of 5 min to a solution of benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate (1 g, 3.115 mmol, 1 eq) in methanol (10 ml). Stirring was then carried out for 20 h at room temperature. When the reaction was complete according to TLC monitoring, the reaction mixture was concentrated under reduced pressure. The residue was taken up in pyridine (15 ml); aminoacetaldehyde-diethylacetal (455 mg, 3.4267 mmol, 1.1 eq) was added and refluxing was carried out for 10 h. The reaction mixture was concentrated under reduced pressure, 2 N HCl solution (20 ml) was added, and the mixture was refluxed for 5 h. The reaction mixture was concentrated under reduced pressure and dried by removal of toluene by distillation. The crude product was used in the next stage without being purified further. Yield: 1.1 g (5.67 mmol)
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step Two

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